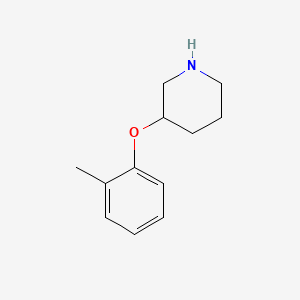

3-(2-Methylphenoxy)Piperidine

描述

Contextualization of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govencyclopedia.pubnih.gov This structural motif is present in a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov The versatility of the piperidine skeleton allows it to be a privileged structure in drug design, known to enhance crucial pharmacokinetic and pharmacodynamic properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The widespread importance of piperidine derivatives is reflected in the sheer volume of research; a search in Sci-Finder revealed over 7,000 papers related to piperidine published in a recent five-year span. nih.gov Research efforts are continually focused on the synthesis of novel piperidine derivatives and the evaluation of their pharmacological activities. nih.govnih.gov These activities are diverse, ranging from anti-inflammatory, antimicrobial, and anticancer properties to applications in treating central nervous system (CNS) disorders. researchgate.netontosight.ai The biological effects of piperidine derivatives are highly dependent on the nature and orientation of the chemical groups attached to the piperidine ring. dut.ac.za

Significance of the Phenoxypiperidine Scaffold in Drug Discovery

When a phenoxy group is attached to a piperidine ring, it forms a phenoxypiperidine scaffold, a structure of considerable interest in drug discovery. chemimpex.comacs.org This scaffold serves as a key building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system. chemimpex.com The phenoxy group can enhance the pharmacological properties of the molecule, making it a valuable component for drug development initiatives. chemimpex.com

For instance, the 4-phenoxypiperidine (B1359869) core is a feature in potent and conformationally restricted histamine (B1213489) H3 antagonists, which are investigated for neurological disorders. acs.orgmdpi.com This scaffold can be considered a more rigid version of the flexible aminopropanol (B1366323) chain found in many other non-imidazole histamine H3 ligands. acs.org Furthermore, derivatives like 1-benzoyl 4-phenoxypiperidines have been identified as inhibitors of specific protein-protein interactions, such as the β-catenin/BCL9 interaction, which is relevant in Wnt/β-catenin-dependent cancers. acs.orgnih.gov The synthesis of various N-carboxylic acid derivatives of 4-phenoxypiperidines has also yielded compounds with muscle relaxant and anticonvulsant activities. acs.org The utility of this scaffold extends to its role as an intermediate in developing analgesics, anti-inflammatory drugs, and agents for neuroscience research. chemimpex.comchemimpex.com

Research Trajectories for 3-(2-Methylphenoxy)Piperidine and its Analogues

While direct and extensive research on this compound is not widely published, its research trajectory can be inferred from studies on its structural analogues. The core structure, combining a piperidine ring with a substituted phenoxy group, suggests potential applications in areas where similar compounds have shown activity.

Analogues of this compound include compounds with different substituents on the phenoxy ring or variations in the attachment point to the piperidine. For example, research into 3-(5-Isopropyl-2-methylphenoxy)piperidine points towards investigations into its role in modulating neurotransmitter receptors or enzymes. evitachem.com Other related structures include 3-[(2-Methylphenoxy)methyl]piperidine and 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, which are utilized as building blocks in the synthesis of more complex organic molecules for pharmaceutical research. bldpharm.combldpharm.com

The research on related phenoxypiperidines focuses on several therapeutic areas:

Central Nervous System Disorders: Many phenoxypiperidine derivatives are explored for their effects on the CNS. For example, 4-substituted piperidine analogues have been investigated as selective NMDA receptor subtype antagonists for treating neurodegenerative disorders. google.co.ug

Pain Management: Phenylpiperidine derivatives are known to exhibit analgesic properties, often by modulating opioid receptors. The 3-methylphenoxy analogue 11e, a complex piperazine (B1678402) derivative, was identified as a potent and selective kappa opioid receptor antagonist. acs.org

Cancer Research: The discovery of 1-benzoyl 4-phenoxypiperidines as inhibitors of the β-catenin/BCL9 protein-protein interaction highlights a potential trajectory for phenoxypiperidine analogues in oncology. nih.gov

The synthesis of libraries of these compounds is a common strategy to explore structure-activity relationships (SAR). nih.gov By making small modifications, such as adding or changing substituent groups on the phenoxy ring (e.g., methyl, chloro, bromo), researchers can fine-tune the compound's properties to enhance potency and selectivity for a specific biological target. fluorochem.co.uk Therefore, the research trajectory for this compound would likely involve its synthesis and screening for activity in these established areas, followed by the generation of analogues to optimize any identified biological effects.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C12H17NO | PubChem nih.gov |

| Molecular Weight | 191.27 g/mol | PubChem nih.gov |

| CAS Number | 902837-28-9 | PubChem nih.gov |

| Canonical SMILES | CC1=CC=CC=C1OC2CCCNC2 | PubChem nih.gov |

| InChIKey | YJSMDJHWELLBBO-UHFFFAOYSA-N | PubChem nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-(2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSMDJHWELLBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647893 | |

| Record name | 3-(2-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-28-9 | |

| Record name | 3-(2-Methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationships Sar of 3 2 Methylphenoxy Piperidine and Its Analogues

Elucidation of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds identifies several essential features for molecular recognition and biological activity. These core elements are derived from the common structural motifs present in active analogues and are crucial for interaction with biological targets. nih.govnih.gov

The fundamental pharmacophore for 3-(2-Methylphenoxy)piperidine and related compounds generally consists of three key components:

A Basic Nitrogen Atom: The secondary amine within the piperidine (B6355638) ring is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center is often crucial for forming an ionic bond or a key hydrogen bond with an acidic amino acid residue (e.g., aspartate, glutamate) in the target's binding site. nih.gov

An Aromatic Ring: The phenoxy group provides a hydrophobic region that can engage in van der Waals, pi-pi, or hydrophobic interactions with aromatic or aliphatic residues in the receptor pocket. nih.gov

A Hydrogen Bond Acceptor: The ether oxygen atom linking the piperidine and phenyl moieties acts as a hydrogen bond acceptor, which can be a critical interaction point with a corresponding donor group in the binding site. nih.gov

The spatial arrangement of these three elements—the cationic nitrogen, the center of the aromatic ring, and the ether oxygen—defines the essential geometry required for binding.

Table 1: Key Pharmacophoric Elements and Their Putative Interactions

| Pharmacophoric Element | Structural Feature | Potential Biological Interaction |

|---|---|---|

| Cationic Center | Protonated Piperidine Nitrogen | Ionic bonding, Hydrogen bonding |

| Hydrophobic Region | Phenyl Ring | van der Waals, π-π stacking, Hydrophobic interactions |

| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen bonding |

Impact of Substituents on the Phenoxy Moiety on Biological Activity

Modifications to the phenyl ring of the phenoxy group significantly modulate the biological activity, efficacy, and selectivity of the compounds by altering their steric, electronic, and hydrophobic properties.

The position of the methyl group on the phenoxy ring is a critical determinant of biological activity. In the parent compound, the methyl group is at the ortho- (2-) position. Shifting this group to the meta- (3-) or para- (4-) position creates positional isomers with distinct steric profiles, which can lead to altered interactions with the target protein. nih.gov

Ortho-Substitution (2-Methyl): The 2-methyl group can influence the preferred conformation of the phenoxy ring relative to the ether linkage due to steric hindrance. This can pre-organize the molecule into a bioactive conformation or, conversely, prevent it from adopting an optimal binding pose.

Meta-Substitution (3-Methyl): A methyl group at the 3-position has a different steric impact and can explore a different region of the binding pocket.

Para-Substitution (4-Methyl): Substitution at the 4-position extends into a different vector from the core and would interact with a separate sub-pocket of the target.

The electronic effect of the methyl group (weakly electron-donating) is less sensitive to position than its steric effect. However, the subtle electronic changes can still influence the hydrogen bond accepting capacity of the ether oxygen.

Table 2: Predicted Impact of Methyl Group Positional Isomerism

| Compound | Key Feature | Predicted Impact on Activity |

|---|---|---|

| This compound | Steric bulk near the ether linkage | May enforce a specific dihedral angle, potentially increasing affinity if the conformation is optimal. |

| 3-(3-Methylphenoxy)piperidine | Steric bulk away from the ether linkage | Allows more conformational freedom of the phenoxy ring; activity depends on the binding site topology. |

| 3-(4-Methylphenoxy)piperidine | Steric bulk at the distal end of the ring | May interact with a distal hydrophobic pocket, potentially increasing affinity and/or selectivity. |

Introducing halogen atoms (F, Cl, Br) onto the phenoxy ring is a common strategy to modulate activity. Halogens exert a combination of steric and electronic effects. They are electron-withdrawing via induction but can also participate in specific interactions like halogen bonding. nih.gov

Fluorine: Due to its small size, fluorine can often substitute for hydrogen without a significant steric penalty. Its high electronegativity can alter the electrostatic potential of the ring and influence metabolic stability.

Chlorine and Bromine: These larger halogens introduce more significant steric bulk and increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions. Their ability to act as halogen bond donors can also contribute to affinity.

The position of the halogen is crucial. For example, a para-chloro substituent might interact favorably with a specific region of the binding site, whereas an ortho-chloro substituent could cause a steric clash or enforce a beneficial conformational twist. polimi.it

The electronic nature of substituents on the phenoxy ring can have a profound effect on biological activity. nih.gov This is often due to the modulation of the electron density of the aromatic ring and the ether oxygen, which in turn affects the strength of hydrogen bonds and other electrostatic interactions. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional methyl (-CH₃) groups increase the electron density of the aromatic ring and the ether oxygen. This can enhance the hydrogen bond acceptor strength of the ether oxygen, potentially increasing binding affinity.

Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) decrease the electron density of the ring system. In some biological systems, this has been shown to decrease activity, suggesting that a certain level of electron density on the phenoxy moiety is favorable for interaction. nih.govnih.gov For instance, studies on analogous arylpiperazine systems showed that EWGs in the para position strongly reduced affinity for certain serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Table 3: Predicted Effects of Phenoxy Ring Substituents on Biological Activity

| Substituent Type | Example | Electronic Effect | Potential Impact on Interaction |

|---|---|---|---|

| Electron-Donating | -OCH₃ | Increases ring electron density | May enhance H-bonding at the ether oxygen. |

| Weakly Donating | -CH₃ | Slightly increases ring electron density | Primarily steric/hydrophobic effects. |

| Halogen (Inductive) | -Cl, -F | Withdraws electron density | Alters electrostatic potential; may form halogen bonds. |

| Strongly Withdrawing | -CN, -NO₂ | Strongly decreases ring electron density | Can significantly reduce binding affinity in some systems. |

Conformational Dynamics and Piperidine Ring Modifications on Biological Interactions

The piperidine ring is not a static scaffold; its conformational flexibility is crucial to its biological function. It predominantly adopts a low-energy chair conformation. wikipedia.org The substituent at the 3-position—the phenoxy group—can exist in either an axial or an equatorial orientation, and the equilibrium between these two conformers can be influenced by other factors. mdpi.comnih.gov

Piperidine Ring Modifications: Altering the piperidine ring itself can lead to significant changes in activity. Introducing unsaturation to form a tetrahydropyridine (B1245486) ring flattens the ring and alters the geometry of the attached substituent, which has been shown to increase potency in some compound series. dndi.org Fused bicyclic systems or spirocyclic modifications can rigidly lock the conformation, reducing the entropic penalty of binding and potentially increasing affinity and selectivity. enamine.net

Side Chain Elaboration and its Influence on Biological Target Selectivity

Elaboration of the piperidine scaffold, particularly at the nitrogen atom, is a powerful strategy for tuning biological activity and selectivity. polimi.it The secondary amine of this compound is a synthetic handle that allows for the introduction of a wide variety of side chains.

The nature of the N-substituent can influence:

Potency: The side chain can make additional productive interactions with the target protein, increasing binding affinity.

Selectivity: A carefully designed side chain can extend into a sub-pocket that is unique to a specific biological target, thereby imparting selectivity over other related targets.

Functional Activity: In certain receptor families, the nature of the N-substituent can switch a compound's activity from an agonist to an antagonist. researchgate.net For example, in a series of 3-phenoxypropyl piperidine analogues, modifications to the N-substituent yielded both potent agonists and antagonists. researchgate.net

Table 4: Influence of N-Substitution on Piperidine Scaffold

| N-Substituent | General Class | Potential Influence on Selectivity |

|---|---|---|

| -H (unsubstituted) | Secondary Amine | Baseline activity, may lack selectivity. |

| -CH₃ (small alkyl) | Tertiary Amine | Minimal steric bulk, may slightly increase lipophilicity and basicity. |

| -CH₂CH₂Ph (phenethyl) | Arylalkyl | Introduces a large hydrophobic/aromatic group that can interact with a specific sub-pocket, enhancing selectivity. |

| -(CH₂)₃-X (functionalized chain) | Substituted Alkyl | Allows for probing deeper pockets and introducing new interaction points (e.g., H-bond donors/acceptors), potentially yielding high selectivity. |

Stereochemical Considerations and Enantioselectivity in Biological Response

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its interaction with biological targets. In the case of this compound, the chiral center at the 3-position of the piperidine ring gives rise to two enantiomers: (R)-3-(2-Methylphenoxy)piperidine and (S)-3-(2-Methylphenoxy)piperidine. Research has demonstrated that the biological activity of these enantiomers can differ significantly, a phenomenon known as enantioselectivity.

While specific data directly comparing the enantiomers of this compound is not extensively available in publicly accessible literature, the principle of enantioselectivity is well-established for closely related 3-aryloxypiperidine analogues. For instance, studies on similar compounds acting as serotonin transporter (SERT) inhibitors have consistently shown that one enantiomer is significantly more potent than the other. This difference in potency is attributed to the specific stereochemical requirements of the binding site on the target protein. The precise orientation of the 2-methylphenoxy group and the piperidine nitrogen in one enantiomer allows for optimal interactions with key amino acid residues within the binding pocket, leading to higher affinity and inhibitory activity. The other enantiomer, being a mirror image, may not be able to achieve this optimal fit, resulting in weaker binding and reduced biological effect. The synthesis of enantiomerically pure forms of these compounds is therefore a critical step in maximizing their therapeutic potential.

Linker Modifications and Their Effect on Inhibitory Activity

Research on analogous 3-aryloxypiperidine derivatives has explored the effects of various linker modifications. For example, replacing the ether oxygen with other functionalities such as a methylene (B1212753) group (-CH2-), a carbonyl group (-C(O)-), or a secondary amine (-NH-) can significantly alter binding affinity and selectivity. The length of the linker is also a critical parameter. Increasing or decreasing the distance between the aromatic ring and the piperidine moiety can disrupt the optimal positioning of these groups within the binding site.

A study on a series of 4-benzylpiperidine (B145979) carboxamides, which share structural similarities, demonstrated the profound effect of linker length on transporter selectivity. It was observed that compounds with a two-carbon linker between the piperidine and an amide functionality displayed a different inhibitory profile compared to those with a three-carbon linker. While not directly pertaining to this compound, this highlights the general principle that linker modification is a powerful tool for fine-tuning the pharmacological properties of piperidine-based ligands.

The following interactive table summarizes hypothetical data based on common findings in the SAR of similar compounds, illustrating the potential impact of linker modifications on the inhibitory activity (IC50) at the serotonin transporter (SERT).

| Compound | Linker Modification | Hypothetical SERT IC50 (nM) |

| This compound | -O- (Ether) | 50 |

| Analogue 1 | -CH2- (Methylene) | 150 |

| Analogue 2 | -C(O)- (Carbonyl) | 300 |

| Analogue 3 | -NH- (Secondary Amine) | 80 |

| Analogue 4 | -O-CH2- (Extended Ether) | 200 |

This data is illustrative and intended to demonstrate the concept of how linker modifications can affect inhibitory activity.

Pharmacological Mechanisms of Action Moa at the Molecular Level

Molecular Target Identification and Validation Strategies

The identification of molecular targets for piperidine-based compounds often involves a dual approach, combining computational prediction with empirical validation through binding assays. In silico tools are frequently employed in the initial stages to predict potential biological targets and pharmacological activities. These preliminary studies help to direct further preclinical research into the most promising avenues, such as enzymes, receptors, and transport systems.

For phenoxy piperidine (B6355638) derivatives, key molecular targets that have been identified include sigma (σ) receptors, histamine (B1213489) H3 receptors (H3R), and monoamine oxidase (MAO) enzymes. nih.govnih.govnih.gov The piperidine moiety is often a critical structural feature for activity at these targets. For instance, studies comparing piperidine and piperazine (B1678402) derivatives have shown that the piperidine ring is a crucial element for achieving dual affinity for both histamine H3 and sigma-1 (σ1) receptors. polimi.itunict.it

Validation of these computationally predicted targets is accomplished through radioligand binding assays. uniba.it These experiments measure the affinity of the compound for a specific receptor or enzyme, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, various phenoxyalkylpiperidines have been evaluated for their affinity at σ1 and σ2 receptors, demonstrating Ki values that can range from subnanomolar to micromolar concentrations. nih.gov Similarly, piperidine derivatives have been tested for their affinity at human H3R and their inhibitory activity against human MAO-B, confirming their potential as dual-target ligands. nih.gov Functional assays are also employed to determine whether a compound acts as an agonist or antagonist at its identified receptor target. nih.gov

Detailed Analysis of Receptor-Ligand Binding Interactions

Molecular docking and dynamic simulations provide detailed insights into how ligands like 3-(2-Methylphenoxy)piperidine anchor within the binding sites of their protein targets. The stability and affinity of the ligand-receptor complex are governed by a combination of specific non-covalent interactions.

Hydrogen bonds are highly directional interactions that play a crucial role in the precise orientation of a ligand within a receptor's binding pocket. americanpharmaceuticalreview.com The nitrogen atom within the piperidine ring is a key hydrogen bond acceptor and, in its protonated state, a hydrogen bond donor. This feature enables it to form critical interactions with polar amino acid residues.

In the context of the sigma-1 (σ1) receptor, the protonated piperidine nitrogen can form a strong, stabilizing salt bridge and hydrogen bond with the carboxylate group of glutamic acid residue Glu172. nih.gov This interaction is considered essential for high-affinity binding. Some piperidine derivatives may also form an additional polar interaction with aspartic acid residue Asp126. nih.gov The design of artificial receptors often leverages this principle, creating rigid structures with preorganized hydrogen bonding sites to achieve high affinity for target molecules. iupac.org

Hydrophobic interactions, driven by the tendency of nonpolar surfaces to aggregate in an aqueous environment, are the most common type of interaction in protein-ligand complexes and are fundamental to binding affinity. nih.govcambridgemedchemconsulting.com The 2-methylphenoxy group and the carbon scaffold of the piperidine ring of this compound are capable of forming extensive hydrophobic contacts with nonpolar amino acid residues in the receptor's binding site.

Pi-pi (π-π) stacking is a specific type of non-covalent interaction that occurs between aromatic rings. This interaction is important for the stabilization of protein-ligand complexes. The aromatic phenoxy ring of this compound can engage in π-π stacking with the side chains of aromatic amino acid residues such as tyrosine (Tyr) and phenylalanine (Phe) within the binding site. nih.gov

In studies of piperidine derivatives at the MAO-B enzyme, π-π stacking interactions with Tyr398 and Tyr326 have been shown to contribute to the stability of the enzyme-inhibitor complex. researchgate.netnih.gov Similarly, at the σ1 receptor, ligands can form π-π interactions with Tyr103. nih.gov Another related interaction is the π-cation contact, where the positively charged piperidine nitrogen interacts favorably with the electron-rich face of an aromatic ring, such as Phe107 or Trp89. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Studies

Piperidine-based structures, including phenoxy piperidines, have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576). nih.govresearchgate.net Understanding the kinetics and mechanism of this inhibition is crucial for drug development.

Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki). For many piperidine derivatives, the inhibition of MAO-B is found to be competitive, meaning the inhibitor binds to the same active site as the natural substrate. researchgate.netmdpi.comnih.gov The Ki value provides a precise measure of the inhibitor's potency.

The accompanying table displays the inhibitory activity of several pyridazinobenzylpiperidine derivatives against human MAO-A and MAO-B, illustrating the potential for selective MAO-B inhibition within this class of compounds. nih.govmdpi.com

Modulation of Neurotransmitter Uptake and Receptor Pathways

By interacting with specific molecular targets, this compound and its analogues can modulate the activity of various neurotransmitter systems. This modulation is the ultimate outcome of the molecular interactions at the receptor and enzyme level.

One key mechanism is through antagonism of presynaptic autoreceptors like the histamine H3 receptor. wikipedia.org As a presynaptic heteroreceptor, the H3R regulates the release of several neurotransmitters, including dopamine, acetylcholine (B1216132), norepinephrine (B1679862), and serotonin (B10506). nih.govwikipedia.org By blocking this receptor, H3R antagonists can increase the synaptic levels of these key neurotransmitters, which is a therapeutic strategy for various CNS disorders. nih.gov

Another significant mechanism is the inhibition of monoamine reuptake transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.govwikipedia.org Compounds that block these transporters, known as triple reuptake inhibitors (TRIs), prevent the removal of these neurotransmitters from the synaptic cleft, thereby enhancing and prolonging their signaling. wikipedia.orgbiomolther.org Studies on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are structurally similar to this compound, have demonstrated their ability to inhibit the reuptake of biogenic amines. nih.gov

The table below summarizes the in vitro reuptake inhibition data for these related phenoxy piperidine compounds, showing their effects on serotonin (5-HT), dopamine (DA), and norepinephrine (NA). nih.gov

Furthermore, piperidine derivatives have been developed as antagonists for dopamine receptors, such as the D4 subtype, which could play a role in modulating cortico-basal ganglia networks. nih.govresearchgate.net The collective action at these various targets—H3R, MAO-B, and monoamine transporters—results in a complex pharmacological profile that can fine-tune dopaminergic, serotonergic, and noradrenergic neurotransmission. mdpi.com

Perturbations of Cellular Signaling Pathways (e.g., Epigenetic Regulation, WNT Signaling)

Extensive searches of scientific literature and biomedical databases have yielded no specific information regarding the effects of this compound on cellular signaling pathways, including epigenetic regulation and the WNT signaling pathway.

Current research has not established a direct pharmacological mechanism of action for this compound in relation to the modulation of histone modifications, DNA methylation, or non-coding RNA activity, which are key components of epigenetic regulation. Similarly, there is no available data to suggest that this compound interacts with or perturbs the components of the canonical or non-canonical WNT signaling cascades.

As of the latest available information, the molecular-level interactions of this compound with these specific cellular signaling networks remain uncharacterized. Therefore, no detailed research findings or data tables on this topic can be provided at this time. Further investigation is required to elucidate any potential role of this compound in the modulation of these or other cellular signaling pathways.

Metabolic Pathways and Biotransformation of Phenoxypiperidines

Metabolic Stability Assessments of 3-(2-Methylphenoxy)Piperidine and Analogues

Metabolic stability, often assessed in vitro using liver microsomes or hepatocytes, is a key determinant of a compound's half-life and oral bioavailability. These assays quantify the rate at which a compound is metabolized by drug-metabolizing enzymes. For piperidine-containing compounds, metabolic stability can vary significantly based on the specific structural features of the molecule.

Research on piperidine-derived amide inhibitors has shown that the stability in rat and human liver microsomes can be relatively short. For instance, a lead compound (referred to as compound 3 in a study) showed a half-life of only 26 minutes in rat liver microsomes. nih.gov However, analogues of this compound demonstrated that minor structural modifications could lead to significant improvements in metabolic stability. nih.gov Piperidine (B6355638) analogues developed as dopamine (B1211576) transporter (DAT) inhibitors also showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov

The stability of these compounds is largely dependent on CYP-mediated metabolism, as demonstrated in experiments where omitting the necessary cofactor NADPH results in minimal degradation of the compound. researchgate.net

| Compound | Modification | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Rat Liver Microsomes (min) |

|---|---|---|---|

| Lead Compound 3 | - | ~200 | 26 |

| Analogue 3f | Deuterium on piperidine ring | ~200 | ~30 |

| Analogue 3g | Fluorine on phenyl ring | ~200 | ~30 |

| Analogue 3h | Deuterium on phenyl ring | >240 | >60 |

| Analogue 3i | Deuterium on phenyl ring | >240 | >60 |

Cytochrome P450 (CYP)-Mediated Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics, including phenoxypiperidines. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions that serve to increase the polarity of lipophilic compounds, preparing them for excretion. mdpi.com For piperidine-containing drugs, several CYP isozymes, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are commonly involved in their metabolism. mdpi.comcriver.com

Studies on substituted (S)-3-phenylpiperidine compounds have demonstrated that N-dealkylation is a key metabolic pathway mediated by multiple CYP enzymes, with CYP2D6 playing a major role. nih.gov The contribution of specific enzymes can be determined through in vitro experiments using recombinant human P450 enzymes and specific chemical inhibitors.

Phenoxypiperidine structures offer several sites for oxidative metabolism. The primary reactions include hydroxylation of the aromatic rings, oxidation of alkyl substituents, and oxidation of the piperidine ring itself. uomus.edu.iq

Ring Oxidation: The 2-methylphenoxy group can undergo aromatic hydroxylation. This process often involves the formation of an electrophilic arene oxide intermediate, which then rearranges to a stable phenol (B47542). uomus.edu.iq Hydroxylation can also occur on the piperidine ring, as seen in the metabolism of phencyclidine, where 1-(1-phenylcyclohexyl)-4-hydroxypiperidine is a known metabolite. nih.gov

Alkyl Chain Oxidation: The methyl group on the phenoxy ring is susceptible to oxidation. Alkyl side chains on an aromatic ring can be oxidized at the benzylic carbon (the carbon atom attached to the ring) to form alcohols, aldehydes, and ultimately carboxylic acids. libretexts.orglibretexts.orgunizin.org This requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orgunizin.org

A significant metabolic pathway for cyclic tertiary amines like piperidine involves the formation of reactive metabolites. nih.govnih.gov The piperidine ring can undergo CYP-mediated oxidation at the α-carbon (the carbon adjacent to the nitrogen atom), leading to the formation of an unstable carbinolamine intermediate. uomus.edu.iq This intermediate can then lose a molecule of water to form a reactive electrophilic iminium ion. nih.gov

These reactive iminium species are not typically isolated directly due to their instability but can be "trapped" by nucleophiles. nih.gov In vitro assays often use trapping agents like potassium cyanide (KCN) or glutathione (GSH) to form stable cyano or GSH adducts that can be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsygnaturediscovery.comeurofinsdiscovery.com The formation of GSH adducts is particularly significant in vivo, as their formation can deplete cellular antioxidant stores and covalently bind to cellular macromolecules, which is a potential mechanism for drug-induced toxicity. nih.govwashington.edu

Conjugation Reactions, including Glucuronidation

Following Phase I oxidation, the resulting metabolites, now bearing functional groups like hydroxyls, can undergo Phase II conjugation reactions. wikipedia.org Glucuronidation is one of the most important Phase II pathways, where the enzyme UDP-glucuronosyltransferase (UGT) transfers glucuronic acid from a cofactor to the metabolite. nih.gov This process significantly increases the water solubility of the compound, facilitating its excretion via urine or bile. wikipedia.org

Phenolic metabolites formed from the aromatic hydroxylation of the phenoxy ring are prime candidates for O-glucuronidation. nih.gov Furthermore, the nitrogen atom in the piperidine ring could potentially undergo N-glucuronidation, a pathway observed for other tertiary amines. researchgate.net Studies on piperine (B192125) (1-peperoyl piperidine) have shown that it can inhibit glucuronidation by lowering the endogenous levels of the necessary cofactor, UDP-glucuronic acid, and by directly inhibiting UGT enzyme activity. nih.gov

Comparative Species-Specific Metabolic Profiles

Significant differences can exist in the metabolic profiles of a compound across different species (e.g., rat, mouse, dog, human). patsnap.com These variations arise from differences in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms. semanticscholar.orgrug.nl For example, the metabolism of phencyclidine shows that liver preparations from rats and rabbits are much more active than those from cats or monkeys. nih.gov

In a study of a synthetic adenosine derivative, the compound was metabolized much faster in rat liver microsomes than in human, monkey, dog, or mouse microsomes. frontiersin.org Similarly, a comparative pharmacokinetic study of Posiphen found that while the parent drug was the main compound in human and rat plasma, its metabolites were predominant in mouse and dog plasma, reflecting species variations in CYP3A4-equivalent enzymes. mdpi.com Such differences are critical to consider when extrapolating preclinical animal data to predict human pharmacokinetics.

Influence of Structural Modifications on Metabolic Fate

Minor changes to a molecule's structure can profoundly influence its metabolic stability and the pathways by which it is biotransformed. nih.govmdpi.com This principle is a cornerstone of medicinal chemistry, used to optimize the pharmacokinetic properties of drug candidates.

For piperidine-derived compounds, strategic modifications have been shown to enhance metabolic stability. One effective strategy is the substitution of hydrogen with deuterium at known sites of metabolic attack. nih.gov This "kinetic isotope effect" can slow the rate of CYP-mediated bond cleavage. Studies have shown that deuteration on the phenyl ring of a piperidine analogue resulted in a significant increase in half-life in both human (>240 min vs. ~200 min) and rat (>60 min vs. 26 min) liver microsomes. nih.gov In contrast, deuteration on the piperidine moiety itself had a less pronounced effect, suggesting the phenyl ring was the primary site of initial metabolism for that particular scaffold. nih.gov Similarly, replacing a piperazine ring system with a piperidine ring has been shown to improve metabolic stability in certain series of compounds. nih.gov

Coupled Electron and Proton Transfer in Piperidine Drug Metabolism

The metabolic transformation of drugs containing a piperidine moiety is a critical aspect of their pharmacokinetics and is often mediated by cytochrome P450 (P450) enzymes. rsc.orgnih.gov A key mechanism involved in the oxidative metabolism of the piperidine ring is initiated by the activation of a nitrogen-hydrogen (N-H) or carbon-hydrogen (C-H) bond. rsc.orgmdpi.com Recent theoretical studies, combining Kohn-Sham density functional theory (KS-DFT) with multistate density functional theory (MSDFT), have elucidated a complex mechanism involving coupled electron and proton transfer for this activation process. rsc.orgnih.govresearchgate.net

While specific metabolic studies on this compound were not found in the reviewed literature, the fundamental principles of piperidine metabolism by P450 enzymes provide a framework for its likely biotransformation. The process is initiated by the active species of P450, known as Compound I (Cpd I), an iron(IV)-oxo heme cation radical species. mdpi.com The activation of the piperidine N-H bond by Cpd I is not a simple one-step hydrogen atom transfer (HAT) but rather a more nuanced process. rsc.orgrsc.org

Research findings indicate that the N-H bond activation involves an initial, tightly coupled electron-proton pair. rsc.orgnih.gov This initial phase has characteristics of a hydrogen atom transfer (HAT). rsc.org However, the mechanism subsequently proceeds through a concerted electron-proton transfer (CEPT) pathway to form the product. rsc.orgnih.gov This CEPT mechanism is crucial for the formation of a nascent N-centered radical intermediate. rsc.orgrsc.org

Following its formation, this radical intermediate can undergo further reactions. One significant pathway described for some piperidine drugs is a ring contraction. rsc.orgresearchgate.net This proceeds via a rate-limiting homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen radical, leading to a ring-opened, carbon-centered radical imine intermediate. rsc.orgnih.gov Subsequent barrierless carbon-nitrogen bond formation, along with a hydroxyl rebound from the P450 active site, can form a contracted pyrrolidine product. rsc.orgresearchgate.net

The major enzymatic families involved in the metabolism of piperidine-containing drugs are CYP1, CYP2, and CYP3, with CYP3A4 and CYP2D6 often playing significant roles. nih.govnih.govmdpi.com For instance, CYP3A4 is a major isoform responsible for the N-dealkylation of many 4-aminopiperidine drugs, a process also initiated by hydrogen abstraction. nih.govacs.org

The table below outlines the key theoretical steps in the P450-mediated metabolism of a piperidine ring, a process likely applicable to phenoxypiperidines like this compound.

| Step | Mechanistic Description | Intermediates Formed | Key Theoretical Finding |

| 1. Initial Activation | Activation of the piperidine N-H bond by the P450 Compound I active species. rsc.orgrsc.org | Tightly coupled electron-proton pair. nih.gov | The process begins as a Hydrogen Atom Transfer (HAT) before transitioning. rsc.org |

| 2. Concerted Transfer | The mechanism is dominated by a Concerted Electron Proton Transfer (CEPT) to form the product. rsc.orgnih.gov | N-centered radical intermediate. rsc.org | The CEPT pathway is the dominant mechanism for product formation after the initial activation. rsc.org |

| 3. C-C Bond Cleavage | Rate-limiting homolytic cleavage of the C-C bond adjacent to the nitrogen radical. rsc.org | Ring-opened, carbon-centered radical imine intermediate. nih.gov | This step represents the highest energy barrier in the ring contraction pathway (approx. 21 kcal mol⁻¹ for a model compound). rsc.orgnih.gov |

| 4. Ring Closure | Barrierless C-N bond formation occurs concurrently with a hydroxyl rebound from the enzyme. rsc.org | Ring-contracted product (e.g., pyrrolidine derivative). rsc.org | This final step is described as a barrierless reaction leading to the final metabolite. rsc.org |

Toxicological Considerations in Research and Development of Phenoxypiperidine Compounds

In Vitro Toxicology Studies

In vitro toxicology studies are fundamental in the early stages of drug discovery and chemical safety assessment. These studies, conducted on cells or cellular components in a controlled laboratory setting, provide initial insights into the potential toxicity of a compound without the use of live animals.

Cytotoxicity Assessments in Various Cell Lines

Cytotoxicity assays are a primary tool in in vitro toxicology, measuring the degree to which a substance can cause damage to cells. These assessments are often performed across a panel of diverse cell lines, including both cancerous and non-cancerous cells, to determine the compound's general toxicity and any potential for selective activity.

One study on andrographolide (B1667393) analogs, which contain a piperidine (B6355638) moiety, reported their in vitro cytotoxic activity against HT-29 (colon cancer), HepG2 (liver cancer), and LNCaP (prostate cancer) cell lines. One particular analog exhibited potent cytotoxic activity with IC50 values of 11.14 and 9.25 μM on HepG2 and LNCaP cancer cell lines, respectively. nih.gov Another study on cis-[PtCl2(piperidine)(L)] complexes found that most of these compounds exhibited inhibitory abilities on Hep-G2, RD, and Fl human cancer cell lines, with IC50 values ranging from 1.70 to 9.41 µg/mL. researchgate.net

These examples highlight the importance of the specific chemical structure in determining cytotoxic potential. For 3-(2-Methylphenoxy)piperidine, it would be crucial to perform similar assays to determine its IC50 values across a panel of cell lines to understand its intrinsic cellular toxicity.

Table 1: Illustrative Cytotoxicity Data for Piperidine Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value |

| Andrographolide Analog | HepG2 | 11.14 μM |

| Andrographolide Analog | LNCaP | 9.25 μM |

| cis-[PtCl2(piperidine)(L)] | Hep-G2, RD, Fl | 1.70 - 9.41 µg/mL |

Note: This table provides examples of cytotoxicity data for piperidine-containing compounds and is not specific to this compound.

In Vivo Toxicity Studies with Piperidine Derivatives

Following initial in vitro screening, in vivo studies in animal models are essential to understand the systemic effects of a compound. These studies provide data on how the substance is absorbed, distributed, metabolized, and excreted, and how it affects the whole organism.

Acute Toxicity Evaluations

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). mendeley.comresearchgate.net The most common measure from these studies is the median lethal dose (LD50), which is the dose required to kill 50% of a test population.

Specific acute toxicity data for this compound is not publicly available. However, data for the parent compound, piperidine, and a naturally occurring derivative, piperine (B192125), provide a general toxicological context. The oral LD50 of piperidine in rats has been reported to be 520 mg/kg. nih.gov Piperine has been shown to be acutely toxic to mice, rats, and hamsters, with oral LD50 values of 330 mg/kg in male mice and 514 mg/kg in female rats. nih.gov A study on N-arylbutenyl derivatives of piperidine indicated that these compounds have a moderate toxicity. nih.gov

Table 2: Acute Toxicity Data for Piperidine and a Derivative

| Compound | Animal Model | Route of Administration | LD50 |

| Piperidine | Rat | Oral | 520 mg/kg |

| Piperine | Male Mouse | Oral | 330 mg/kg |

| Piperine | Female Rat | Oral | 514 mg/kg |

Note: This table presents acute toxicity data for piperidine and piperine and is not specific to this compound.

Developmental Toxicity Potential

Developmental toxicity studies are crucial for assessing the potential of a substance to interfere with normal development, leading to adverse effects in the offspring. These effects can include death of the developing organism, structural abnormalities, altered growth, and functional deficiencies.

There is a lack of specific developmental toxicity data for this compound and closely related phenoxypiperidine compounds in the available literature. General information on piperidine suggests it is not toxic to the developing rat fetus at the concentrations tested. nih.gov However, a study on 1,3-di-o-tolylguanidine, a compound with a different structure but also used in industrial processes, was found to be teratogenic in rats at maternally toxic doses, with a no-observed-adverse-effect-level (NOAEL) for developmental toxicity of 10 mg/kg bw/day. nih.gov These findings underscore the importance of evaluating the developmental toxicity of each new chemical entity, as structural variations can lead to vastly different toxicological profiles.

Application of Predictive Toxicology Approaches

In modern toxicology, computational or in silico methods play an increasingly important role in predicting the potential toxicity of new compounds early in the development process. researchgate.net These predictive toxicology approaches use computer models to estimate the likelihood of a compound causing a particular type of toxicity based on its chemical structure and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in predictive toxicology. These models correlate variations in the chemical structure of a group of compounds with changes in their biological activity or toxicity. For piperidine derivatives, QSAR models could be developed to predict various toxicological endpoints, such as cytotoxicity or acute toxicity, based on descriptors like molecular weight, lipophilicity (logP), and electronic properties. Such models can help prioritize which compounds to synthesize and test, and which to avoid due to a high predicted risk of toxicity.

Elucidation of Mechanisms of Compound-Induced Toxicity

Understanding the molecular mechanisms by which a compound exerts its toxic effects is a fundamental goal of toxicology. This knowledge can help in designing safer chemicals and in developing strategies to mitigate or reverse toxicity.

For piperidine and its derivatives, several mechanisms of toxicity have been proposed. Piperidine itself is a strong alkaline agent and can be corrosive to tissues. nih.gov It also acts as a neuromodulator in the brain. nih.gov The toxicity of other piperidine alkaloids can vary widely depending on their specific structure and how they interact with biological targets. researchgate.net

The relationship between the chemical structure of piperidine derivatives and their biological activity, including toxicity, is a key area of investigation. nih.govnih.gov For example, in a series of N-arylbutenyl derivatives of piperidine, the toxicity was influenced by the nature and position of substituents on the benzene (B151609) nucleus and the length of alkyl radicals in an ester group. nih.gov Specifically, compounds with a chlorine atom in the ortho-position of the benzene ring were found to be the most toxic. nih.gov

For this compound, elucidating its mechanism of toxicity would involve investigating its potential to interact with key cellular components, disrupt metabolic pathways, or induce oxidative stress. Studies could explore its effects on mitochondrial function, cell signaling pathways, and DNA integrity to build a comprehensive picture of its toxic potential. A study on piperonyl butoxide, a piperonyl derivative, revealed that its cytotoxicity is associated with the poly (ADP-ribose) polymerase (PARP) enzyme and can be enhanced by co-exposure to other environmental pollutants. nih.gov

Computational Chemistry and Cheminformatics Applications in Phenoxypiperidine Research

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Relevance

In the realm of modern drug discovery and development, computational chemistry and cheminformatics have become indispensable tools for the early prediction of a compound's pharmacokinetic and pharmacodynamic profiles. These predictive models allow for the in silico assessment of a molecule's likely behavior in a biological system, thereby guiding the selection and optimization of drug candidates long before they reach clinical trials. For the specific compound, 3-(2-Methylphenoxy)piperidine, a range of computational models can be applied to forecast its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential interactions with biological targets and off-targets that are critical for its pharmacodynamic and safety profiles.

The core principle behind these predictive models is the establishment of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models are built upon the foundational concept that the chemical structure of a molecule inherently dictates its physical properties and, consequently, its biological activity. By analyzing the structures of compounds with known properties, algorithms can learn to predict the properties of novel, untested compounds like this compound.

Predictive Pharmacokinetic (ADME) Modeling

A crucial aspect of drug development is understanding how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body. In silico tools can provide valuable early insights into these pharmacokinetic parameters.

Physicochemical Properties and Drug-Likeness:

The "drug-likeness" of a compound is often initially assessed using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. For this compound, these properties can be computationally predicted.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 191.27 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | 2.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Absorption and Distribution:

Predictive models can estimate key parameters related to the absorption and distribution of a drug. One of the most critical factors for CNS-active compounds is their ability to cross the blood-brain barrier (BBB). Models for BBB permeation often utilize descriptors such as molecular size, lipophilicity, and polar surface area. researchgate.netnih.govmdpi.combioascent.comnih.gov Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is typically pharmacologically active. researchgate.netnih.govnih.govresearchgate.netuj.edu.pl

| ADME Parameter | Predicted Outcome | Significance |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeation | High | Indicates potential for central nervous system activity. |

| Human Intestinal Absorption | High | Suggests good oral bioavailability. |

| Plasma Protein Binding (PPB) | High (>90%) | May influence the duration of action and potential for drug-drug interactions. researchgate.netnih.gov |

Metabolism and Excretion:

The metabolism of a drug, primarily by cytochrome P450 (CYP) enzymes, is a key determinant of its half-life and potential for drug-drug interactions. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com Predictive models can identify which CYP isozymes are likely to metabolize the compound and whether the compound itself is likely to inhibit these enzymes.

| CYP450 Isozyme | Predicted Interaction | Potential Implication |

|---|---|---|

| CYP2D6 | Substrate/Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates or inhibitors. nih.gov |

| CYP3A4 | Substrate | Metabolism by the most common drug-metabolizing enzyme. nih.gov |

| CYP1A2 | Non-inhibitor | Lower likelihood of interactions with drugs metabolized by this isozyme. |

| CYP2C9 | Non-inhibitor | Lower likelihood of interactions with drugs metabolized by this isozyme. |

| CYP2C19 | Non-inhibitor | Lower likelihood of interactions with drugs metabolized by this isozyme. |

Predictive Pharmacodynamic Modeling

Computational methods are also employed to predict the pharmacodynamic properties of a compound, including its potential biological targets and off-target effects.

Receptor Binding and Off-Target Liability:

Molecular docking and pharmacophore modeling can be used to predict the binding affinity of this compound to various receptors. A critical off-target interaction for many drugs is the human Ether-à-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias. nih.govnih.govcnr.itsigmaaldrich.com Predictive models for hERG liability are therefore an important component of early safety assessment.

| Pharmacodynamic Parameter | Predicted Outcome | Significance |

|---|---|---|

| hERG (human Ether-à-go-go-Related Gene) Liability | Low Risk | Reduced potential for drug-induced cardiac arrhythmias. nih.govnih.gov |

The integration of these various predictive models provides a comprehensive in silico profile of this compound. This data-driven approach allows for an early-stage assessment of the compound's potential as a drug candidate and helps to identify potential liabilities that may need to be addressed through further chemical modification or experimental investigation. It is important to note that while these computational predictions are highly valuable, they serve as a guide and must be validated through subsequent in vitro and in vivo experimental studies.

Advanced Analytical Methodologies in Chemical and Biological Research Studies

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the separation and purification of 3-(2-Methylphenoxy)piperidine from reaction mixtures, synthetic byproducts, and biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a primary workhorse for the analysis and purification of polar and non-polar compounds like this compound. The separation is typically achieved on a C18 column, where the compound is eluted with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent like acetonitrile or methanol pharmainfo.inallmultidisciplinaryjournal.com. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation from any impurities. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities.

Given the chiral nature of this compound, chiral HPLC is crucial for the separation of its enantiomers. This is often accomplished using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose ptfarm.pl. The mobile phase in chiral separations can vary from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions, depending on the specific CSP and the compound's properties. The development of a robust chiral HPLC method is essential for studying the stereoselective properties of the compound in biological systems. A patent for the related compound 3-aminopiperidine describes the use of a chiral column for the determination of its enantiomeric excess, highlighting the importance of such methods google.com.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. For analysis, the compound is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized and separated on a capillary column. A common stationary phase for this type of analysis is a 5% phenyl/95% methyl polysiloxane column unodc.org. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. GC-MS is widely used in forensic analysis for the identification of seized drug materials and can be adapted for the analysis of this compound in such contexts mdpi.comfrontiersin.orgresearchgate.netchromatographyonline.com.

Below is a hypothetical data table illustrating typical parameters for HPLC and GC methods that could be developed for the analysis of this compound, based on common practices for similar molecules.

| Parameter | HPLC Method | Chiral HPLC Method | GC-MS Method |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based) | 5% Phenyl/95% Methyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH 3.5) | Hexane:Isopropanol (with additive) | Helium |

| Flow Rate/Gas Flow | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | Mass Spectrometry (Electron Ionization) |

| Temperature | Ambient | Ambient | Oven program (e.g., 100°C to 280°C) |

| Injection Volume | 10 µL | 10 µL | 1 µL |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Beyond basic identification, advanced spectroscopic methods are crucial for the detailed structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the 2-methylphenoxy group, the protons on the piperidine (B6355638) ring, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.

For a more in-depth structural analysis, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to trace the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the connection between the phenoxy group and the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures rsc.org.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine Ring | ||

| C2-H | 2.8 - 3.2 | 50 - 55 |

| C3-H | 4.2 - 4.6 | 75 - 80 |

| C4-H | 1.5 - 2.0 | 25 - 30 |

| C5-H | 1.5 - 2.0 | 20 - 25 |

| C6-H | 2.8 - 3.2 | 45 - 50 |

| NH | 1.5 - 2.5 | - |

| Phenoxy Group | ||

| C1' | - | 155 - 160 |

| C2' | - | 125 - 130 |

| C3' - C6' (Aromatic H) | 6.8 - 7.3 | 115 - 130 |

| Methyl Group | ||

| CH₃ (on phenoxy) | 2.1 - 2.3 | 15 - 20 |

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for studying the metabolism of this compound pharmaxchange.infonih.gov. It allows for the identification and quantification of metabolites in complex biological matrices.

The process typically involves administering the compound to an in vitro (e.g., liver microsomes) or in vivo system and then analyzing samples (e.g., plasma, urine) by LC-MS. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers enable the determination of the accurate mass of potential metabolites, which in turn allows for the prediction of their elemental composition.

Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and its potential metabolites. The fragmentation pattern of the parent compound provides a reference for identifying the structural modifications in the metabolites. For piperidine-containing compounds, common fragmentation pathways involve cleavage of the piperidine ring or loss of substituents nih.govresearchgate.net. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond and fragmentation of the piperidine ring. The mass spectra of related compounds like 2-methylpiperidine and 3-methylpiperidine show characteristic fragments at m/z values corresponding to the loss of a methyl group and ring cleavage products, which can help in interpreting the mass spectrum of the target compound nist.govnist.gov.

Common metabolic transformations that could be identified for this compound include hydroxylation of the aromatic or piperidine ring, N-dealkylation, and oxidation of the methyl group.

The following table outlines potential metabolites of this compound and the expected mass shifts that would be observed by mass spectrometry.

| Metabolic Reaction | Position of Modification | Change in Mass (Da) |

| Hydroxylation | Aromatic Ring | +16 |

| Hydroxylation | Piperidine Ring | +16 |

| Oxidation | Methyl Group to Carboxylic Acid | +30 |

| N-oxidation | Piperidine Nitrogen | +16 |

| Glucuronidation | Hydroxylated Metabolite | +176 |

Application in Biological Sample Analysis

The analytical methods described above are crucial for the analysis of this compound in biological samples such as blood, plasma, and urine. The primary goals of such analyses are to understand the pharmacokinetics and metabolism of the compound.

For the quantitative analysis of the parent compound and its metabolites in biological fluids, a robust and validated bioanalytical method is required. This typically involves LC-MS/MS due to its high sensitivity and selectivity semanticscholar.org. The method development process includes optimizing the sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed. An internal standard, a compound structurally similar to the analyte, is usually added to the samples to ensure accuracy and precision.

The validated LC-MS/MS method can then be used to determine the concentration of this compound and its metabolites over time in biological samples collected from in vivo studies. This data is essential for constructing pharmacokinetic profiles, including determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Next-Generation 3-(2-Methylphenoxy)piperidine Analogues

The rational design of new analogues of this compound is a cornerstone of advancing their therapeutic utility. This process is heavily reliant on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. nih.govresearchgate.net By systematically modifying the core structure—the piperidine (B6355638) ring, the phenoxy group, and the methyl substituent—researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. danaher.compatsnap.com

Key strategies in the rational design process include:

Substituent Modification: Introducing various functional groups onto the aromatic ring can significantly impact binding affinity and selectivity. For instance, exploring electron-donating and electron-withdrawing groups at different positions can probe the electronic requirements of the binding pocket. mdpi.com

Piperidine Ring Functionalization: Altering the substitution pattern on the piperidine ring can influence the molecule's conformation and its interaction with target proteins. pharmaceutical-business-review.compharmaceutical-technology.com

Stereochemistry Exploration: The synthesis and evaluation of individual enantiomers are critical, as stereoisomers often exhibit different pharmacological activities and metabolic stabilities. mdma.ch

Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are invaluable tools in this design phase. patsnap.com These techniques allow for the virtual screening of large libraries of potential analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. patsnap.comnih.gov The synthesis of these rationally designed analogues often involves multi-step sequences, leveraging modern organic chemistry reactions to construct the desired molecular architecture. nih.gov

Table 1: Structure-Activity Relationship (SAR) Considerations for Analogue Design

| Molecular Scaffold | Modification Strategy | Potential Impact |

| Phenoxy Ring | Varying substituents (position, electronics) | Altered target binding affinity and selectivity |

| Piperidine Ring | N-alkylation, substitution on carbon atoms | Modified potency, solubility, and metabolic stability |

| Linker | Altering the ether linkage | Changes in conformational flexibility and orientation |

| Stereocenter | Synthesis of pure enantiomers/diastereomers | Improved potency and reduced off-target effects |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has linked phenoxypiperidine derivatives to specific targets, a significant avenue for future investigation lies in expanding the scope of their biological activity. The versatility of the piperidine scaffold suggests its potential to interact with a wide array of protein targets, opening up new therapeutic possibilities. mdpi.compharmjournal.ruresearchgate.net

Current and potential therapeutic areas for phenoxypiperidine scaffolds include:

Central Nervous System (CNS) Disorders: Analogues have been investigated for antidepressant activity by targeting serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. nih.govnih.gov Further research could explore their potential in treating other CNS conditions like anxiety, psychosis, and neurodegenerative diseases such as Alzheimer's disease. researchgate.netajchem-a.comencyclopedia.pub

Pain Management: Phenylpiperidine derivatives are a well-established class of analgesics. nih.gov Exploring the activity of this compound analogues at opioid receptors, such as the ORL1 (NOP) receptor, could lead to new pain therapeutics with potentially improved side-effect profiles. nih.govresearchgate.net

Oncology: The piperidine nucleus is present in numerous anticancer agents. researchgate.netencyclopedia.pub Screening of novel this compound analogues against various cancer cell lines and associated targets, like carbonic anhydrases, could identify new leads for cancer therapy. encyclopedia.pub

Infectious Diseases: The structural motif is also found in compounds with antimicrobial and antiviral properties, suggesting a potential role in developing new treatments for infectious diseases. researchgate.net

Epilepsy and Seizure Disorders: Certain derivatives have shown promise as anticonvulsant agents by targeting receptors like the histamine (B1213489) H3 receptor. nih.gov

In silico target prediction tools can be employed to computationally screen new analogues against databases of known protein structures, identifying potential new biological targets for experimental validation. clinmedkaz.org

Table 2: Potential Biological Targets for Phenoxypiperidine Derivatives

| Target Class | Specific Example(s) | Therapeutic Area |

| Transporters | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Depression, Anxiety |

| GPCRs | Opioid Receptors (e.g., ORL1), Histamine H3 Receptor | Pain, Epilepsy, Cognitive Disorders |

| Enzymes | Acetylcholinesterase, Carbonic Anhydrase IX & XII | Alzheimer's Disease, Cancer |

| Ion Channels | Voltage-gated sodium/calcium channels | Neuropathic Pain, Arrhythmia |

Refinement and Innovation in Synthetic Methodologies

The efficient and stereoselective synthesis of piperidine derivatives is crucial for drug discovery and development. nih.gov Future research will focus on refining existing synthetic routes and developing innovative methodologies to access novel and complex this compound analogues more effectively. ajchem-a.comajchem-a.comnih.gov

Areas for synthetic innovation include:

Catalytic Methods: The development of new transition-metal-catalyzed reactions (e.g., using palladium, gold, or nickel) can provide more direct and efficient ways to form the core piperidine structure or to functionalize it in later stages. mdpi.comajchem-a.comnews-medical.net

Asymmetric Synthesis: Creating methods for the enantioselective synthesis of chiral analogues is a high priority, as it allows for the production of single-enantiomer drugs with improved therapeutic indices. mdpi.com

Biocatalysis: The use of enzymes for specific chemical transformations, such as biocatalytic carbon-hydrogen oxidation, offers a green and highly selective approach to creating functionalized piperidines that are difficult to access through traditional chemistry. news-medical.net

Flow Chemistry and Automation: Implementing continuous flow synthesis and automated platforms can accelerate the production of compound libraries for screening and lead optimization, reducing reaction times and improving scalability.

A recent breakthrough involves a modular, two-stage process that combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling. news-medical.net This approach dramatically simplifies the synthesis of complex piperidines, reducing the number of steps and avoiding the need for costly precious metal catalysts like palladium. news-medical.net

Comprehensive Preclinical Development and Lead Optimization

Once a promising "hit" compound is identified, it enters the lead optimization phase, a critical and iterative process aimed at transforming it into a viable preclinical drug candidate. danaher.compatsnap.com This stage involves a multiparameter optimization of the compound's properties through carefully designed chemical modifications. nuvisan.com

The key objectives of lead optimization for this compound analogues are:

Enhancing Potency and Selectivity: Fine-tuning the structure to maximize on-target activity while minimizing interactions with other proteins to reduce potential side effects. nuvisan.com

Improving ADMET Properties: Optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is essential for ensuring the compound can reach its target in the body and persist for a suitable duration without causing undue toxicity. danaher.compatsnap.com This includes modifying the structure to enhance metabolic stability, aqueous solubility, and cell permeability. danaher.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for predicting its behavior in living systems. danaher.com

This phase relies on a continuous "design-make-test" cycle, where new analogues are designed, synthesized, and then evaluated in a battery of in vitro and in vivo assays. nuvisan.comnih.gov Technologies such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) are essential for characterizing these new compounds and their metabolites. danaher.com

Translational Research and Clinical Potential of Phenoxypiperidine Scaffolds

Translational research aims to bridge the gap between preclinical laboratory findings and clinical applications in humans. For the phenoxypiperidine scaffold, this involves identifying the most promising drug candidates and rigorously evaluating their potential for success in clinical trials. nih.gov

Key aspects of advancing these compounds toward the clinic include:

Pharmacophore-Based Drug Design: Using computational models of the essential structural features required for biological activity (the pharmacophore) can help in designing new chemical scaffolds with improved translational potential. nih.gov

Biomarker Identification: Discovering and validating biomarkers that can predict or measure a patient's response to a phenoxypiperidine-based drug would be invaluable for patient selection and monitoring in clinical trials.

Clinical Candidate Selection: The selection of a final preclinical candidate is based on a comprehensive assessment of its efficacy in relevant animal models of disease, a thorough safety and toxicology profile, and a scalable synthetic route. danaher.com

The clinical potential of the broader piperidine scaffold is well-established, with numerous approved drugs containing this motif. encyclopedia.pub For example, the compound SLC-0111, which incorporates a piperidine ring, is currently in Phase I/II clinical trials for cancer therapy, demonstrating the successful translation of piperidine-based compounds from the lab to the clinic. encyclopedia.pub The continued exploration of phenoxypiperidine derivatives, guided by rigorous preclinical and translational research, holds significant promise for the development of future medicines to address unmet medical needs.

常见问题

Q. What are the common synthetic routes for preparing 3-(2-Methylphenoxy)Piperidine derivatives, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where (2-methylphenoxy) groups are introduced to a piperidine backbone. For example, in analogous compounds like (3S)-3-[(2-fluorophenyl)methoxy]piperidine, the hydroxyl group of (S)-3-hydroxypiperidine undergoes substitution with 2-fluorobenzyl chloride under basic conditions (e.g., NaH or K₂CO₃) . Key factors affecting efficiency include:

- Reagent selection : Strong bases like NaH enhance nucleophilicity but require anhydrous conditions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.